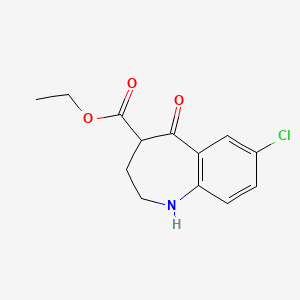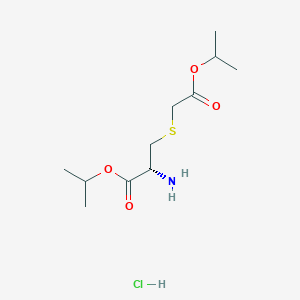![molecular formula C40H64O8Si B13410386 (6R,13S,25R)-5-O-Demethyl-28-deoxy-5-O-[(1,1-dimethylethyl)dimethylsilyl]-6,28-epoxy-13-hydroxy-25-[(1S)-1-methylpropyl]milbemycin B CAS No. 73162-96-6](/img/structure/B13410386.png)
(6R,13S,25R)-5-O-Demethyl-28-deoxy-5-O-[(1,1-dimethylethyl)dimethylsilyl]-6,28-epoxy-13-hydroxy-25-[(1S)-1-methylpropyl]milbemycin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R,13S,25R)-5-O-Demethyl-28-deoxy-5-O-[(1,1-dimethylethyl)dimethylsilyl]-6,28-epoxy-13-hydroxy-25-[(1S)-1-methylpropyl]milbemycin B is a complex organic compound belonging to the milbemycin family. Milbemycins are a group of macrolide antibiotics known for their potent anthelmintic and insecticidal properties. This particular compound is a derivative of milbemycin B, modified to enhance its stability and efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6R,13S,25R)-5-O-Demethyl-28-deoxy-5-O-[(1,1-dimethylethyl)dimethylsilyl]-6,28-epoxy-13-hydroxy-25-[(1S)-1-methylpropyl]milbemycin B involves multiple steps, starting from the natural milbemycin B. The key steps include:
Demethylation: Removal of the methyl group at the 5-O position.
Deoxygenation: Removal of the oxygen atom at the 28th position.
Silylation: Introduction of the tert-butyldimethylsilyl group at the 5-O position.
Epoxidation: Formation of the epoxy group at the 6,28 positions.
Hydroxylation: Introduction of the hydroxyl group at the 13th position.
Alkylation: Addition of the 1-methylpropyl group at the 25th position.
Each of these steps requires specific reagents and conditions, such as strong bases for demethylation, reducing agents for deoxygenation, silylating agents for silylation, oxidizing agents for epoxidation, and specific catalysts for hydroxylation and alkylation.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale synthesis. This includes:
Optimization of Reaction Conditions: Ensuring high yield and purity by adjusting temperature, pressure, and reaction time.
Use of Catalysts: Employing catalysts to increase reaction rates and selectivity.
Purification Techniques: Utilizing chromatography and crystallization methods to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(6R,13S,25R)-5-O-Demethyl-28-deoxy-5-O-[(1,1-dimethylethyl)dimethylsilyl]-6,28-epoxy-13-hydroxy-25-[(1S)-1-methylpropyl]milbemycin B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the epoxy and hydroxyl groups.
Substitution: The silyl group can be substituted with other functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or nucleophiles.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
(6R,13S,25R)-5-O-Demethyl-28-deoxy-5-O-[(1,1-dimethylethyl)dimethylsilyl]-6,28-epoxy-13-hydroxy-25-[(1S)-1-methylpropyl]milbemycin B has several scientific research applications:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its biological activity against parasites and insects.
Medicine: Explored for its potential therapeutic applications, particularly in treating parasitic infections.
Industry: Utilized in the development of new anthelmintic and insecticidal agents.
Mecanismo De Acción
The compound exerts its effects by binding to specific molecular targets, such as glutamate-gated chloride channels in parasites. This binding disrupts the normal function of these channels, leading to paralysis and death of the parasites. The molecular pathways involved include the inhibition of neurotransmission and disruption of ion balance within the parasite cells.
Comparación Con Compuestos Similares
Similar Compounds
Milbemycin A: Another member of the milbemycin family with similar anthelmintic properties.
Avermectin: A related group of compounds with potent insecticidal and anthelmintic activity.
Ivermectin: A derivative of avermectin used widely in veterinary and human medicine.
Uniqueness
(6R,13S,25R)-5-O-Demethyl-28-deoxy-5-O-[(1,1-dimethylethyl)dimethylsilyl]-6,28-epoxy-13-hydroxy-25-[(1S)-1-methylpropyl]milbemycin B is unique due to its specific structural modifications, which enhance its stability and efficacy compared to other milbemycins and related compounds. These modifications allow for better binding to molecular targets and improved pharmacokinetic properties.
Propiedades
Número CAS |
73162-96-6 |
|---|---|
Fórmula molecular |
C40H64O8Si |
Peso molecular |
701.0 g/mol |
Nombre IUPAC |
(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-[tert-butyl(dimethyl)silyl]oxy-12,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C40H64O8Si/c1-12-24(2)34-27(5)18-19-39(47-34)22-31-21-30(46-39)17-16-26(4)33(41)25(3)14-13-15-29-23-44-36-35(48-49(10,11)38(7,8)9)28(6)20-32(37(42)45-31)40(29,36)43/h13-16,20,24-25,27,30-36,41,43H,12,17-19,21-23H2,1-11H3/b14-13+,26-16+,29-15+/t24-,25-,27-,30+,31-,32-,33-,34+,35+,36+,39+,40+/m0/s1 |
Clave InChI |
KTGXNPIVEQITPJ-MCWKAOPLSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O[Si](C)(C)C(C)(C)C)C)C(=O)O3)O)C)O)\C)C |
SMILES canónico |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O[Si](C)(C)C(C)(C)C)C)C(=O)O3)O)C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


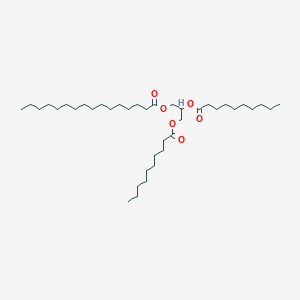
![1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B13410317.png)
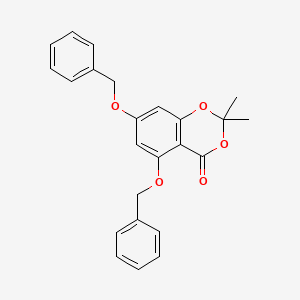
![3-Amino-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide](/img/structure/B13410324.png)
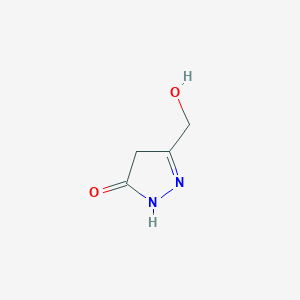
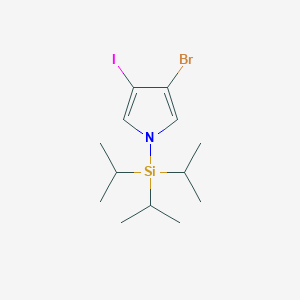
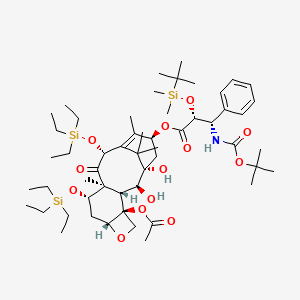
![1-(2-Phenoxyethyl)-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13410342.png)

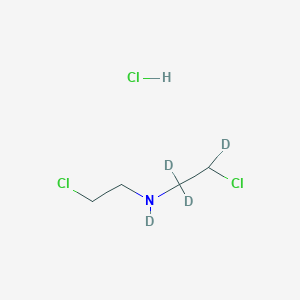

![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[3-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxypropyl]hexanamide](/img/structure/B13410372.png)
